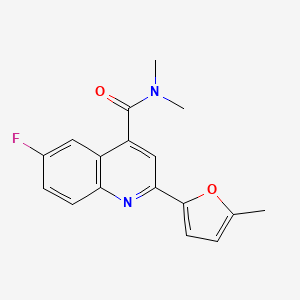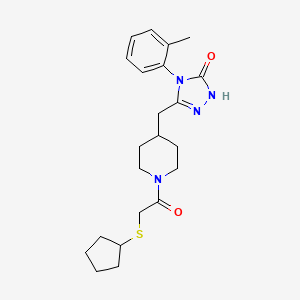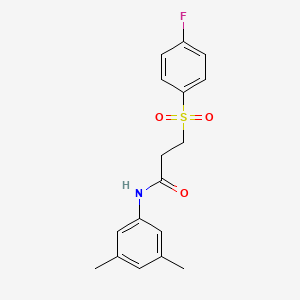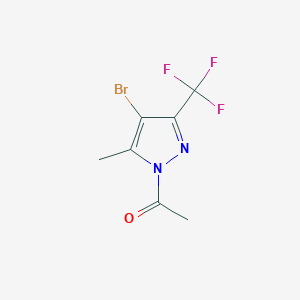
6-fluoro-N,N-dimethyl-2-(5-methylfuran-2-yl)quinoline-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 6-fluoro-N,N-dimethyl-2-(5-methylfuran-2-yl)quinoline-4-carboxamide is a quinoline derivative, which is a class of compounds known for their diverse biological activities. Quinoline derivatives are often explored for their potential use in medicinal chemistry due to their antibacterial, antifungal, and various other pharmacological properties.
Synthesis Analysis
The synthesis of quinoline derivatives typically involves strategies such as keto ester condensation, reductive cyclization, and various substitution reactions. For instance, the synthesis of 2-substituted 6-fluoroquinoline derivatives involves keto ester condensation of benzoyl chloride and reductive cyclization of intermediates to afford hydroxyquinoline derivatives . Although the specific synthesis of 6-fluoro-N,N-dimethyl-2-(5-methylfuran-2-yl)quinoline-4-carboxamide is not detailed in the provided papers, similar synthetic strategies may be applicable.
Molecular Structure Analysis
Quinoline derivatives often contain a fluorine atom, which can significantly influence their molecular properties and biological activity. The presence of a fluorine atom can enhance the lipophilicity and metabolic stability of the molecule . The molecular structure of quinoline derivatives is also characterized by the presence of various functional groups, such as carboxamide, which can be modified to improve the compound's pharmacological profile.
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions, including derivatization, which is used to enhance their detection in analytical methods such as high-performance liquid chromatography (HPLC). For example, quinoline carboxylic acids can be derivatized to form highly sensitive fluorescent derivatives for HPLC analysis . These reactions are crucial for the development of analytical methods to detect and quantify quinoline derivatives in biological samples.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives, such as their fluorescence characteristics, are important for their application in analytical chemistry. For example, the derivatization of quinoline carboxylic acids can result in fluorescent derivatives that are detectable at specific excitation and emission wavelengths . The electrochemical properties of quinoline derivatives are also studied to develop analytical methods for their detection and to understand their mechanism of action .
Wissenschaftliche Forschungsanwendungen
Radioligand Development for PET Imaging
The development of novel quinoline-2-carboxamide derivatives, including those labeled with carbon-11, demonstrates their potential as radioligands for positron emission tomography (PET) imaging. These compounds have shown high specific binding to peripheral benzodiazepine type receptors (PBR) in various organs, suggesting their usefulness in noninvasive assessment of PBR in vivo, which is crucial for studying inflammation, neurodegeneration, and cancer (Matarrese et al., 2001).
Fluorescent Derivatives for Analytical Applications
The synthesis and properties of a fluorescent derivative of quinoline—N-[N-(6-aminohexyl)-5-dimethylamino-1-naphthylsulfonamido]-8-(N-methyl-N-2-propynyl)aminomethylquinoline-5-carboxamide—highlight its application in analytical chemistry. This compound's fluorescence can be utilized in bioimaging and the development of fluorescent probes for detecting biological molecules or processes (Gracheva et al., 1982).
Chemical Synthesis and Modification Techniques
Research into 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester reveals its role as a fluorogenic and hydrophilic derivatizing reagent for liquid chromatographic analysis of aliphatic amines. This demonstrates the chemical versatility and utility of quinoline carboxamide derivatives in enhancing analytical methodologies (Wang et al., 2006).
Cytotoxic Activity and Anticancer Research
A study on the synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines, which are structurally related to quinoline carboxamides, indicates significant growth inhibitory properties against cancer cell lines. This highlights the potential of such compounds in anticancer research and therapy development (Deady et al., 2003).
Discovery of Novel Inhibitors for Disease Treatment
The discovery of novel 3-quinoline carboxamides as potent, selective, and orally bioavailable inhibitors of Ataxia Telangiectasia Mutated (ATM) kinase showcases the therapeutic application potential in treating diseases related to ATM kinase malfunction, such as cancer (Degorce et al., 2016).
Eigenschaften
IUPAC Name |
6-fluoro-N,N-dimethyl-2-(5-methylfuran-2-yl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O2/c1-10-4-7-16(22-10)15-9-13(17(21)20(2)3)12-8-11(18)5-6-14(12)19-15/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVOONNQJLBZZQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=NC3=C(C=C(C=C3)F)C(=C2)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-fluoro-N,N-dimethyl-2-(5-methylfuran-2-yl)quinoline-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-(7-(3-bromophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)phenyl)acetamide](/img/structure/B2549013.png)
![4-(ethylsulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2549014.png)
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide](/img/structure/B2549016.png)


![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2549022.png)

![2-Chloro-1-[(2S,4R)-2-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-4-methoxypyrrolidin-1-yl]propan-1-one](/img/structure/B2549024.png)
![ethyl 2-[[2-[1-[2-[(4-nitrobenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2549026.png)

![3-amino-N-(2,4-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2549031.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide](/img/structure/B2549033.png)
![3-Methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2549034.png)